6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Overview
Description
The compound “6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” is a chemical compound with the molecular formula C13H11N3O2S. It has an average mass of 273.310 Da and a monoisotopic mass of 273.057190 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum and NMR spectrum (both 1H and 13C) can provide valuable information about the functional groups and the carbon skeleton of the molecule .Scientific Research Applications
Optical Sensors and Biological Applications
Pyrimidine derivatives, such as 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, play a significant role in the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. These compounds also exhibit a wide range of biological and medicinal applications, underlining their versatility and significance in scientific research (Jindal & Kaur, 2021).
Optoelectronic Materials
Research into pyrimidine and quinazoline derivatives, including structures similar to this compound, has highlighted their potential in the creation of novel optoelectronic materials. These compounds are valuable for the development of luminescent small molecules and chelate compounds, showing promising applications in photo- and electroluminescence, organic light-emitting diodes (OLEDs), and as photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).
Anti-inflammatory Activities
The anti-inflammatory activities of pyrimidine derivatives are well-documented, with numerous synthetic and natural pyrimidines exhibiting potent effects against key inflammatory mediators. This research area is crucial for the development of new therapeutic agents, with detailed structure–activity relationships providing insights for future drug design (Rashid et al., 2021).
Inhibitors of Uridine Phosphorylase
Studies on pyrimidine analogs, including those similar to this compound, have identified them as potent inhibitors of enzymes like uridine phosphorylase, which is significant for the rational design of new inhibitors targeting this enzyme and related pathways (Niedzwicki et al., 1983).
Mechanism of Action
Result of Action
The result of the action of 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is the inhibition of cancer cell proliferation . By causing DNA damage and triggering the DNA damage response pathway, this compound can lead to cell cycle arrest and apoptosis, effectively killing the cancer cells .
Future Directions
The future directions for research on “6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione” and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties. This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione are largely attributed to its interactions with various biomolecules. It has been found to exhibit potent cytotoxicity and topoisomerase I inhibitory activity . This suggests that it interacts with the enzyme topoisomerase I, a critical enzyme involved in DNA replication and transcription .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. It causes DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the topoisomerase I/DNA complex . This interaction stabilizes the complex, leading to DNA damage and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
Its potent cytotoxicity and topoisomerase I inhibitory activity suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with topoisomerase I, it may be involved in pathways related to DNA replication and transcription .
Subcellular Localization
The subcellular localization of this compound is yet to be determined. Given its interaction with topoisomerase I, it may be localized in the nucleus where this enzyme is typically found .
Properties
IUPAC Name |
6-[(3-methylphenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-8-3-2-4-9(5-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKASNOQVJLSQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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